![molecular formula C17H17N3OS B2407637 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 2034298-35-4](/img/structure/B2407637.png)
1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
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Description
1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in glutamine metabolism. BPTES has been studied extensively in scientific research for its potential in cancer treatment.
Scientific Research Applications
Catalytic Applications
Air‐stable Ruthenium(II)‐NNN Pincer Complexes for Efficient Coupling
Ruthenium(II)‐NNN pincer complexes have been studied for their efficiency in catalyzing the condensation of alcohols and benzene-1,2-diamine to 2-substituted 1H‐benzo[d]imidazoles, showcasing the compound's relevance in facilitating the synthesis of benzimidazole derivatives without the need for oxidants or stoichiometric inorganic bases. This process is significant for the one-step synthesis of various 1H‐benzo[d]imidazole derivatives, demonstrating the compound's potential in catalysis and synthetic chemistry (Li et al., 2018).
Synthetic Chemistry
Synthesis of Heterocyclic Compounds
The compound serves as a precursor or intermediate in the synthesis of a wide array of heterocyclic compounds such as thiadiazoles, imidazopyridines, and benzimidazoles. This versatility highlights its utility in creating structurally diverse molecules for further exploration in pharmaceuticals, materials science, and chemical research (Abdelall, 2014).
Antiviral Activity
Synthesis, Reactions, and Antiviral Activity of Derivatives
Derivatives of 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone have been synthesized and tested for their antiviral activities, including compounds showing promising results against HSV1 and HAV-MBB. This exploration into antiviral compounds is crucial for developing new therapeutic agents against various viral infections (Attaby et al., 2006).
Anticancer Activity
Functionalized Sulfur-Containing Heterocyclic Analogs and Anticancer Activity
Studies on hydroxyl-containing benzo[b]thiophene analogs related to the compound have shown selectivity towards laryngeal cancer cells, indicating potential applications in cancer therapy. The research underscores the importance of structural modifications in enhancing anticancer activity and the possibility of combinational therapy to improve drug bioavailability (Haridevamuthu et al., 2023).
properties
IUPAC Name |
1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c21-17(10-14-4-3-9-22-14)19-8-7-13(11-19)20-12-18-15-5-1-2-6-16(15)20/h1-6,9,12-13H,7-8,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGPGRKUMIYTAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)CC4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone |
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